N-(2-甲氧基苯基)-4-苯基哌嗪-1-碳硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

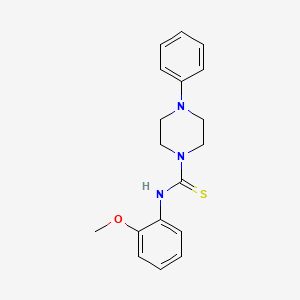

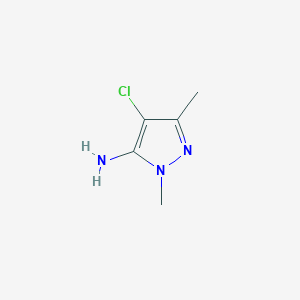

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives with a carbothioamide functional group. The compound is of interest due to its potential physicochemical properties and biological activities, which may include antimicrobial properties as suggested by related compounds in the literature .

Synthesis Analysis

The synthesis of related piperazine carbothioamide derivatives typically involves multi-step reactions, starting with the formation of the piperazine moiety followed by the introduction of the carbothioamide group. For instance, a similar compound, N'-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide, was synthesized through a three-stage intermediate process and crystallized from a methanol solution . Another related compound, N^1-phenylhydrazine-1,2-bis(carbothioamide), was synthesized by reacting phenylisothiocyanate with thiosemicarbazide and refluxing the mixture in ethanol . These methods provide a basis for the synthesis of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine carbothioamide derivatives is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic moiety containing two nitrogen atoms. The carbothioamide group is typically attached to one of the nitrogen atoms of the piperazine ring. Spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds . The molecular structure of the specific compound , however, is not directly provided in the papers.

Chemical Reactions Analysis

Piperazine carbothioamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbothioamide group, for example, can participate in nucleophilic addition reactions or serve as a ligand in metal complexation, as seen in the terbium complex of a related compound . The alkoxyphenyl moiety, such as the methoxy group in N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, may also influence the reactivity and interaction of the compound with other chemical entities.

Physical and Chemical Properties Analysis

The physicochemical properties of piperazine carbothioamide derivatives include melting point, solubility, surface activity, dissociation constant, and lipophilicity parameters such as partition coefficient and capacity factor from HPLC . These properties are crucial for understanding the behavior of the compound in various environments, which is essential for its potential application in pharmaceuticals or other industries. The specific physical and chemical properties of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide would need to be determined experimentally, as they are not detailed in the provided papers.

科学研究应用

晶体结构和分子相互作用研究

与 N-(2-甲氧基苯基)-4-苯基哌嗪-1-碳硫酰胺密切相关的化合物已被探索其晶体结构和分子相互作用。Kumara 等人 (2017) 的一项研究重点研究了类似化合物的晶体结构和 Hirshfeld 表面分析,揭示了对其分子相互作用和晶体堆积的见解。该研究为这些化合物的结构特征提供了基础性理解,这对于它们在科学研究中的应用至关重要 (Kumara 等人,2017)。

缓蚀

About 等人 (2020) 对两种与指定化合物密切相关的 8-羟基喹啉类似物进行的研究证明了它们作为酸性环境中钢的缓蚀剂的有效性。这项研究突出了这些化合物在保护金属免受腐蚀方面的潜力,这一应用对材料科学和工程有重大意义 (About 等人,2020)。

抗菌和降血糖活性

一系列金刚烷-异硫脲杂化衍生物,涉及相似的结构框架,对病原菌和真菌表现出显着的抗菌活性。此外,一些衍生物在糖尿病大鼠模型中表现出降血糖活性,表明对糖尿病和感染等疾病具有潜在的治疗应用 (Al-Wahaibi 等人,2017)。

抗菌活性的合成和评价

研究了与本化合物在结构上相似的类依派瑞唑分子的合成,以了解其抗菌活性。这项研究提供了对苯基哌嗪衍生物的合成途径和生物功效的见解,突出了它们在开发新的抗菌剂方面的潜力 (Yolal 等人,2012)。

抗抑郁和抗焦虑作用

已在动物模型中研究了苯基哌嗪衍生物的潜在抗抑郁和抗焦虑作用。这项研究表明这些化合物在治疗情绪障碍方面的治疗潜力,为进一步研究其作用机制和临床应用提供了基础 (Pytka 等人,2015)。

属性

IUPAC Name |

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)19-18(23)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAUBSHNBWDPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)